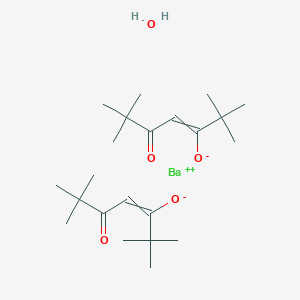
barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate is a chemical compound with the molecular formula C22H38BaO4This compound is used in various scientific research applications, particularly in the preparation of superconducting thin films .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate typically involves the reaction of barium salts with 2,2,6,6-tetramethyl-3,5-heptanedione under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified and crystallized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in solid form and stored under inert conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced barium complexes.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce barium oxides, while reduction reactions may yield barium hydrides. Substitution reactions can result in the formation of new barium complexes with different ligands .
Applications De Recherche Scientifique
Barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various barium-containing compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and diagnostic applications.
Industry: Utilized in the preparation of superconducting thin films and other advanced materials
Mécanisme D'action
The mechanism of action of barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and form stable complexes, which can then participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate: A similar compound with slight variations in its chemical structure.
Barium 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate: Another related compound with similar properties and applications
Uniqueness
Barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate is unique due to its specific chemical structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in the preparation of superconducting thin films and other advanced materials .
Propriétés
IUPAC Name |
barium(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Ba.H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;1H2/q;;+2;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCALGUJWYYNHDY-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














